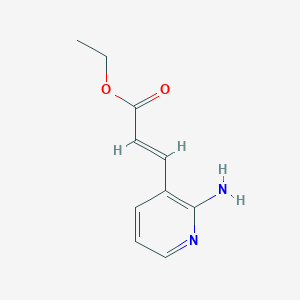
XYLOGLUCAN
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xyloglucan is a hemicellulose that occurs in the primary cell wall of all vascular plants. It is the most abundant hemicellulose in the primary cell wall of many dicotyledonous plants . This compound has a cellulose-like backbone consisting of β-(1→4)-linked D-glucopyranose residues, with side chains attached to position 6 of the glucose residues . This compound plays a crucial role in the structure and function of plant cell walls, contributing to cell wall extensibility and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Xyloglucan oligosaccharides can be produced through biocatalytic methods. One scalable method involves treating tamarind kernel powder with a highly specific endo-xyloglucanase at high-solids content, followed by β-galactosidase treatment to reduce this compound complexity . This method avoids chromatography and other fractionation steps, making it efficient and environmentally friendly.
Industrial Production Methods
Industrial production of this compound typically involves extracting it from natural sources such as tamarind seeds. The process includes boiling, centrifugation, and precipitation to obtain purified this compound . This method is widely used due to its simplicity and effectiveness in producing large quantities of this compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Xyloglucan undergoes several types of chemical reactions, including:
Oxidation: Galactose oxidase can be used to selectively oxidize the galactosyl ends of this compound side chains.
Common Reagents and Conditions
Galactose oxidase: Used for selective oxidation of galactosyl residues.
Endo-xyloglucanase: Employed for hydrolyzing this compound into oligosaccharides.
Major Products Formed
Oxidation: Carboxylated this compound derivatives.
Hydrolysis: This compound oligosaccharides such as the heptasaccharide XXXG.
Applications De Recherche Scientifique
Xyloglucan has a wide range of scientific research applications:
Mécanisme D'action
Xyloglucan binds to the surface of cellulose microfibrils, linking them together and contributing to cell wall stability . It is the substrate of this compound endotransglycosylase, which cuts and ligates xyloglucans, integrating new xyloglucans into the cell wall . This compound also interacts with alpha-expansin, promoting cell wall enlargement . These interactions are crucial for maintaining cell wall integrity and facilitating cell growth.
Comparaison Avec Des Composés Similaires
Xyloglucan is similar to other hemicelluloses such as arabinoxylans and glucomannans. it is unique in its structure and function:
Arabinoxylans: Composed of β-1,4 linked glucose molecules with fewer side chains compared to this compound.
Glucomannans: Consist of a backbone of β-1,4 linked glucose and mannose residues, differing from the xylosylated glucan backbone of this compound.
This compound’s unique structure allows it to form strong interactions with cellulose microfibrils, making it a critical component of plant cell walls .
Propriétés
Numéro CAS |
37294-28-3 |
|---|---|
Poids moléculaire |
0 |
Synonymes |
Glucoxylan |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[(4s,7Ar)-4-[(tert-butyldimethylsilyl)oxy]-7a-methyl-octahydro-1H-inden-1-yl]propyl 4-methylbenzene-1-sulfonate](/img/structure/B1165931.png)

